1-(1-(furan-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-(1-(furan-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C14H15F3N4O3 and its molecular weight is 344.294. The purity is usually 95%.
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Scientific Research Applications
Fungicidal and Herbicidal Activities
Wang et al. (2015) synthesized a series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases, including derivatives similar to the compound of interest. These compounds exhibited significant in vitro and in vivo fungicidal activity against several plant fungi, with the trifluoromethyl-containing compounds showing superior activity compared to the methyl-containing ones. Some compounds also showed good herbicidal activity against Brassica campestris at 100 µg/mL and KARI inhibitory activity at 200 µg/mL, although they exhibited poor insecticidal activity (Wang et al., 2015).
Antimicrobial Activities
Başoğlu et al. (2013) reported the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to the creation of 1,2,4-triazole compounds with significant antimicrobial activities. These synthesized compounds, related to the compound of interest, were evaluated against a variety of microorganisms, demonstrating activity against the tested pathogens (Başoğlu et al., 2013).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally related to the one of interest. This development is significant for imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. The tracer demonstrated high and specific brain uptake in murine and nonhuman primate models of neuroinflammation, showcasing its potential for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).
Insensitive Energetic Materials
Yu et al. (2017) synthesized N-trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound related to the compound of interest. These materials, featuring combinations of 1,2,5- and 1,2,4-oxadiazole rings, were fully characterized and evaluated for their thermal stabilities and sensitivity towards impact and friction. The findings indicated that these compounds have moderate thermal stabilities and are insensitive towards impact and friction, suggesting their potential as components in the development of insensitive energetic materials (Yu et al., 2017).
properties
IUPAC Name |
2-[1-(furan-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-19-12(14(15,16)17)18-21(13(19)23)9-4-6-20(7-5-9)11(22)10-3-2-8-24-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUUNXIXZODSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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